1,1,1-Trifluoro-4-imino-2-pentanone
Description
Contextualization of Fluorinated β-Ketoimines within Organic and Coordination Chemistry
Fluorinated β-ketoimines, a class of compounds that includes 1,1,1-Trifluoro-4-imino-2-pentanone, hold a prominent position at the interface of organic and coordination chemistry. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govscripps.edu This is often attributed to the high electronegativity of fluorine, which can influence the acidity, basicity, and reactivity of nearby functional groups. wikipedia.org In the context of β-ketoimines, the presence of a trifluoromethyl group, as seen in this compound, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ontosight.ainih.gov
In coordination chemistry, β-ketoimines are valued as ligands due to their ability to form stable chelate rings with a variety of metal ions. dntb.gov.uapublish.csiro.auresearchgate.net The deprotonated form, a β-ketoiminate, acts as a bidentate ligand, coordinating to a metal center through the oxygen and nitrogen atoms. researchgate.net The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the β-ketoimine backbone. The introduction of a trifluoromethyl group can influence the Lewis acidity of the metal center in the resulting complex, which in turn can affect its catalytic activity and other properties.
Fundamental Structural and Electronic Considerations of this compound
The structure of this compound is characterized by a pentane (B18724) chain with a trifluoromethyl group at the C1 position, a ketone group at the C2 position, and an imino group at the C4 position. The molecule can exist in tautomeric forms, primarily the keto-enamine and keto-imine forms. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic distribution within the molecule. wikipedia.orgontosight.ai This electronic pull increases the acidity of the proton at the C3 position and enhances the electrophilic character of the adjacent carbonyl carbon.
The presence of the trifluoromethyl group also introduces specific steric considerations. While fluorine has a van der Waals radius comparable to hydrogen, the trifluoromethyl group as a whole is sterically more demanding than a methyl group. georgiasouthern.edu This can influence the conformation of the molecule and its interactions with other molecules, including metal centers in coordination complexes.
Historical Overview of Research on β-Ketoimine Ligands
The study of β-dicarbonyl compounds, the precursors to β-ketoimines, has a long history in chemistry, with β-diketones being among the most studied O,O-ligands for over a century. researchgate.net The synthesis of β-ketoimines, often through the condensation of a β-diketone with a primary amine, provides access to a class of versatile N,O-chelating ligands. researchgate.net While β-diketiminate ligands (N,N-donors) have received considerable attention in recent decades, the potential of β-ketoimines as ligands has sometimes been overlooked. publish.csiro.auresearchgate.net
Early research focused on the synthesis and characterization of simple β-ketoimine complexes. However, the field has evolved to explore the impact of various substituents on the ligand backbone, including the introduction of fluorine-containing groups. This has been driven by the desire to create metal complexes with specific catalytic, optical, or biological properties. The development of synthetic methods for fluorinated β-ketoimines has been crucial in advancing this area of research. acs.orgresearchgate.net
Research Significance and Scope of this compound Studies
The research significance of this compound and related fluorinated β-ketoimines is multifaceted. In organic synthesis, they serve as valuable building blocks for the preparation of more complex fluorinated molecules, including heterocycles and unnatural amino acids. cuny.eduresearchgate.net The reactivity of the ketone and imine functionalities, modulated by the trifluoromethyl group, allows for a range of chemical transformations.
In coordination chemistry, metal complexes of this compound and its derivatives are investigated for their potential applications in catalysis. The electronic and steric properties imparted by the fluorinated ligand can influence the activity and selectivity of the metal center in various reactions. acs.org Furthermore, the volatility of some metal-β-ketoiminate complexes makes them suitable precursors for chemical vapor deposition (CVD) of thin films. google.com The study of these compounds also contributes to a fundamental understanding of ligand design and its impact on the properties of coordination compounds. rsc.org
Interactive Data Tables
Below are interactive tables summarizing key information for the compounds mentioned in this article.
Structure
2D Structure
3D Structure
Properties
CAS No. |
125288-26-8 |
|---|---|
Molecular Formula |
C5H6F3NO |
Molecular Weight |
153.1 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-iminopentan-2-one |
InChI |
InChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h9H,2H2,1H3 |
InChI Key |
VNCWLZXEDCCEBO-UHFFFAOYSA-N |
SMILES |
CC(=N)CC(=O)C(F)(F)F |
Canonical SMILES |
CC(=N)CC(=O)C(F)(F)F |
Synonyms |
2-Pentanone, 1,1,1-trifluoro-4-imino- |
Origin of Product |
United States |
Coordination Chemistry and Metal Complexation of 1,1,1 Trifluoro 4 Imino 2 Pentanonate Ligands
Principles of β-Ketoiminato Ligand Coordination
β-Ketoiminato ligands are bidentate, typically coordinating to a metal center through one oxygen and one nitrogen atom to form a stable six-membered chelate ring. mdpi.com This coordination mode is a hybrid between that of β-diketones, which bind through two oxygen atoms, and β-diimines (or β-diketimines), which coordinate via two nitrogen atoms. mdpi.com The nature of the substituents on the β-ketoiminato backbone can be readily modified, allowing for fine-tuning of the steric and electronic properties of the ligand and, consequently, the resulting metal complex. mdpi.com
Tautomeric Forms and Donor Atom Preferences in 1,1,1-Trifluoro-4-imino-2-pentanone
This compound can exist in multiple tautomeric forms, primarily the keto-imine and the enol-amine forms. This phenomenon, known as tautomerism, involves the migration of a hydrogen atom. wikipedia.org The keto-enol tautomerism is a common example, where a compound exists as an equilibrium mixture of a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group). wikipedia.org In the case of this compound, the relevant tautomerism is between the keto-imine (O=C-C-C=N) and the enol-imine (HO-C=C-C=N) forms.
Deprotonation of the ligand, typically by removing a proton from the nitrogen or the α-carbon, leads to the formation of the β-ketoiminato anion. This anion acts as a chelating ligand, binding to a metal ion through the oxygen and nitrogen atoms. The coordination preference for the N,O donor set is a defining characteristic of β-ketoiminato ligands. researchgate.net
Impact of Trifluoromethyl Substitution on Ligand Behavior
The presence of a trifluoromethyl (-CF3) group on the β-ketoiminato ligand framework has a significant electronic impact. The -CF3 group is strongly electron-withdrawing, which can influence the acidity of the ligand precursor and the stability of the resulting metal complexes. This electron-withdrawing nature can also affect the ligand field strength and the redox properties of the metal center in the complex.
For instance, in ruthenium(II) complexes, the substitution of electron-donating groups with electron-withdrawing trifluoromethyl groups on ancillary phosphine (B1218219) ligands was found to reduce the efficiency of photoinduced ligand exchange. nih.gov Conversely, this substitution enhanced the photocytotoxicity of the complexes against breast cancer cells. nih.gov While this study was not on 1,1,1-Trifluoro-4-imino-2-pentanonate itself, it illustrates the profound electronic effects that trifluoromethyl substitution can have on the properties of a metal complex. The electron-withdrawing nature of the CF3 group can also be a key factor in the synthesis of β-trifluoromethyl-substituted ketones. rsc.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 1,1,1-Trifluoro-4-imino-2-pentanonate typically involves the reaction of a metal precursor with the ligand, often in its deprotonated form. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.
Main Group Metal Complexes of this compound
The coordination chemistry of β-ketoiminato ligands with main group metals has been explored, leading to the formation of a variety of structurally diverse complexes. researchgate.net For example, the reaction of a β-ketoimine with an organo-aluminum compound resulted in the deprotonation of the NH functionality and the formation of an N,O-chelating β-ketoiminate ligand. researchgate.net In contrast, the neutral form of the ligand coordinated to trimethylgallium (B75665) via the oxygen atom. researchgate.net
The synthesis of alkali and alkaline earth metal complexes with a bulky iminopyrrolyl ligand has been reported, utilizing methods such as alkane elimination, silylamine elimination, and salt metathesis. nih.gov These methods could potentially be applied to the synthesis of main group metal complexes of 1,1,1-Trifluoro-4-imino-2-pentanonate.
Transition Metal Complexes of this compound
Transition metal complexes of β-ketoiminato ligands are widely studied due to their potential applications in catalysis and materials science. mdpi.com The synthesis of first-row transition metal complexes with fluorinated β-diketonates has been reported, yielding compounds with interesting structural features and biological activities. mdpi.com For instance, copper(II) complexes of a fluorinated β-diketonate ligand were found to adopt a rare square pyramidal geometry. mdpi.com
The synthesis of transition metal complexes with a (2,2,2-trifluoroethyl)phosphinate NOTA analogue has also been investigated, with the resulting complexes showing potential as contrast agents for 19F magnetic resonance imaging. rsc.org This highlights the interest in incorporating trifluoromethyl groups into ligands for transition metal complexation.
Platinum(II) complexes are of particular interest due to their applications in various fields, including as anti-cancer agents. nih.gov The synthesis of platinum(II) complexes with various nitrogen- and sulfur-donating ligands has been extensively explored. nih.govresearchgate.net For example, the reaction of K2PtCl4 with 1-methylnitropyrazole derivatives yielded a series of novel platinum(II) complexes. nih.gov
Copper(II) Coordination Compounds
The coordination chemistry of 1,1,1-trifluoro-4-imino-2-pentanonate with copper(II) has been a subject of interest, leading to the synthesis and characterization of various complexes. These compounds often exhibit square-planar or distorted tetrahedral geometries, a common feature for Cu(II) complexes.
Research on a closely related ligand, 1,1,1-trifluoro-2-(methylimino)pentan-4-one, where a methyl group is present on the imino nitrogen, provides valuable insights into the structural aspects of these complexes. An X-ray diffraction study of bis(1,1,1-trifluoro-2-(methylimino)pentanoato-4)copper(II) revealed a monomeric structure with a distorted tetrahedral coordination environment around the copper atom. The Cu-O and Cu-N bond distances were determined to be 1.9182(13) Å and 1.9610(16) Å, respectively, with an O-Cu-N chelate angle of 94.18(5)°. rsc.org In other related copper(II) Schiff base complexes, the metal center can adopt a distorted square-planar geometry. For instance, in a bis{5-chloro-2-(((4-(trifluoromethyl)imino)methyl)phenolato)}copper(II) complex, the Cu-N and Cu-O bond lengths are 1.991(2) Å and 1.8889(18) Å, respectively, with N-Cu-O angles of 88.35(9)° and 91.65(9)°. researchgate.net
The electronic properties of these copper(II) complexes are influenced by the ligand field, which in turn dictates their potential applications in areas such as catalysis and materials science. The study of these complexes often involves techniques like Fourier-transform infrared spectroscopy (FTIR) and electrospray ionization mass spectrometry (ESI-MS) to confirm the coordination of the ligand to the metal center. pleiades.online
| Compound | Coordination Geometry | Cu-O Bond Length (Å) | Cu-N Bond Length (Å) | **O-Cu-N Angle (°) ** | Reference |
| Bis(1,1,1-trifluoro-2-(methylimino)pentanoato-4)copper(II) | Distorted tetrahedral | 1.9182(13) | 1.9610(16) | 94.18(5) | rsc.org |
| Bis{5-chloro-2-(((4-(trifluoromethyl)imino)methyl)phenolato)}copper(II) | Square-planar | 1.8889(18) | 1.991(2) | 88.35(9), 91.65(9) | researchgate.net |
Nickel(II) Coordination Compounds
Nickel(II) complexes with β-ketoiminate ligands, including those derived from this compound, exhibit a range of coordination geometries, most commonly square-planar or octahedral. nih.govmdpi.com The specific geometry is often influenced by the steric and electronic properties of the ligand and the presence of any ancillary ligands.
In square-planar Ni(II) complexes with N,O-bidentate Schiff base ligands, the metal ion is typically coordinated to two ligand molecules in a trans configuration. For example, in a bis{2-[(E)-(4-fluorobenzyl)iminomethyl]phenolato-κ2 N,O}nickel(II) complex, the Ni-N and Ni-O bond lengths are 1.9242(10) Å and 1.8336(9) Å, respectively. nih.gov The coordination environment is a slightly distorted square-planar geometry. nih.gov
Octahedral geometries are often observed when additional ligands, such as water or other solvent molecules, coordinate to the nickel center. For instance, the structure of a nickel(II) bis-(1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedionate) complex with 1,3-diaminopropane (B46017) shows the nickel atom coordinated to four oxygen atoms of the two β-diketonate ligands and two nitrogen atoms from the diaminopropane, resulting in an octahedral environment. pleiades.online The study of these complexes often involves spectroscopic techniques and single-crystal X-ray diffraction to fully elucidate their structures. pleiades.onlinenih.gov
| Complex Type | Typical Coordination Geometry | Key Structural Features | References |
| Bis(β-ketoiminato)nickel(II) | Square-planar | Trans configuration of two bidentate ligands. | nih.gov |
| [Ni(β-ketoiminate)2(L)2] | Octahedral | Coordination of two additional axial ligands (L). | pleiades.onlinemdpi.com |
Zinc(II) Coordination Compounds
Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes, and its coordination compounds with 1,1,1-trifluoro-4-imino-2-pentanonate and related ligands are no exception. nih.govmdpi.comorientjchem.org The resulting structures can range from simple mononuclear complexes to more complex polynuclear assemblies. researchgate.net
In tetrahedral zinc(II) complexes with bidentate ligands, the zinc ion is coordinated to two ligand molecules. For example, in dichloridobis(isoquinoline N-oxide-κO)zinc(II), the geometry around the zinc center is distorted tetrahedral. nih.gov Similarly, reduced Schiff base complexes of the type [ZnCl2(L)], where L is a bidentate ligand, also exhibit a distorted tetrahedral geometry. mdpi.com
Octahedral geometries for zinc(II) are achieved through the coordination of additional ligands. In the complex trans-dimethanolbis(1,1,1-trifluoro-5,5-dimethyl-hexane-2,4-dionato)zinc(II), the zinc atom is octahedrally coordinated to the two β-diketonate ligands and two methanol (B129727) molecules in trans positions. nih.gov The synthesis and characterization of these zinc complexes are often carried out using techniques such as single-crystal X-ray diffraction, NMR, and IR spectroscopy. mdpi.comrsc.orgrsc.org
| Complex Type | Typical Coordination Geometry | Key Structural Features | References |
| Bis(β-ketoiminato)zinc(II) | Tetrahedral | Coordination of two bidentate ligands. | nih.govmdpi.com |
| [Zn(β-ketoiminate)2(L)2] | Octahedral | Coordination of two additional axial ligands (L). | nih.gov |
| Polynuclear Zinc(II) Complexes | Varies (e.g., dinuclear, trinuclear) | Bridging ligands connecting multiple zinc centers. | researchgate.net |
Other Transition Metal Systems
The versatile nature of the 1,1,1-trifluoro-4-imino-2-pentanonate ligand allows for the formation of complexes with a wide range of other transition metals, including cobalt, iron, and manganese.
Cobalt(II) complexes with related tetradentate β-ketoaminato ligands have been synthesized and shown to adopt square-planar geometries. nih.gov These complexes have been investigated for their potential anti-neuroinflammatory activity. nih.gov The electronic state of cobalt(II) complexes can be influenced by the ligand field, leading to either low-spin or high-spin configurations. nih.gov
Iron(II) complexes with tridentate ONO- and ONN-chelating β-ketiminate ligands have been synthesized and characterized. These complexes are typically monomeric and tetracoordinate. rsc.org The coordination of these ligands to iron(II) has been confirmed by X-ray crystallography. rsc.org Furthermore, iron(II) spin crossover coordination polymers have been derived from related Schiff-base ligands. nih.gov
Manganese(II) complexes with fluorinated β-diketonate ligands have been prepared and structurally characterized. nih.gov These complexes often exhibit octahedral coordination geometries. For example, manganese(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) complexes with various pyridine-based ligands have been shown by single-crystal X-ray analysis to be octahedral. nih.govnih.gov The preference of manganese(II) is generally for oxygen donors over nitrogen donors in amino acid complexes. nist.gov
Structural Elucidation of Metal-1,1,1-Trifluoro-4-imino-2-pentanonate Complexes
Single-Crystal X-ray Diffraction Analysis of Coordination Geometries
For a copper(II) complex with the related N-methylated ligand, bis(1,1,1-trifluoro-2-(methylimino)pentanoato-4)copper(II), a single-crystal X-ray diffraction study revealed a molecular structure with a distorted tetrahedral coordination environment around the copper atom. rsc.org The key structural parameters are detailed in the table below.
Table of Crystallographic Data for a Related Copper(II) Complex
| Parameter | Value | Reference |
|---|---|---|
| Compound | Bis(1,1,1-trifluoro-2-(methylimino)pentanoato-4)copper(II) | rsc.org |
| Space Group | Pnna | rsc.org |
| a (Å) | 11.8798(16) | rsc.org |
| b (Å) | 12.0315(16) | rsc.org |
| c (Å) | 10.6259(14) | rsc.org |
| V (ų) | 1518.8(4) | rsc.org |
| Z | 4 | rsc.org |
| R-factor | 0.0288 | rsc.org |
| Coordination Geometry | Distorted tetrahedral | rsc.org |
| Cu-O distance (Å) | 1.9182(13) | rsc.org |
| Cu-N distance (Å) | 1.9610(16) | rsc.org |
Spectroscopic Techniques for Structural Characterization in Complex Studies
Spectroscopic techniques are crucial for characterizing metal complexes in both solid and solution states, providing complementary information to X-ray diffraction analysis.
Infrared (IR) Spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups. In the context of β-ketoiminate complexes, the C=O and C=N stretching frequencies are of particular interest. Upon coordination to a metal ion, these bands typically shift to lower wavenumbers, indicating a weakening of the respective bonds due to electron donation to the metal. For example, in a nickel(II) Schiff base complex, the C=N stretching frequency was observed at 1612 cm⁻¹, and new bands corresponding to Ni-N and Ni-O vibrations appeared at 597 cm⁻¹ and 451 cm⁻¹, respectively. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the structure of diamagnetic complexes in solution. ¹H and ¹³C NMR spectra provide information about the electronic environment of the ligand upon coordination. For diamagnetic zinc(II) and nickel(II) complexes, the chemical shifts of the ligand protons and carbons will be altered upon complexation. nih.gov For paramagnetic complexes, such as many copper(II) and nickel(II) species, the NMR signals are often broadened and significantly shifted, but can still provide valuable structural information through specialized techniques. nih.gov
Table of Spectroscopic Data for Related β-Iminoketonate Complexes
| Technique | Compound Type | Key Spectral Features | Reference |
|---|---|---|---|
| IR Spectroscopy | Ni(II) Schiff Base Complex | ν(C=N) at 1612 cm⁻¹, ν(Ni-N) at 597 cm⁻¹, ν(Ni-O) at 451 cm⁻¹ | nih.gov |
| ¹H NMR | Diamagnetic Zn(II) and Ni(II) Complexes | Shifts in ligand proton signals upon coordination. | nih.gov |
| ¹³C NMR | Diamagnetic Zn(II) and Ni(II) Complexes | Shifts in ligand carbon signals upon coordination. | nih.gov |
Electronic Structure and Bonding Analysis in Coordination Compounds
The electronic structure and bonding in coordination compounds formed with 1,1,1-Trifluoro-4-imino-2-pentanonate ligands are complex and have been the subject of detailed investigation. The presence of the trifluoromethyl group (CF3) significantly influences the electronic properties of the ligand and, consequently, the resulting metal complexes.
Ligand Field and Molecular Orbital Theories in Fluorinated β-Ketoiminates
Ligand field theory (LFT) and molecular orbital (MO) theory are fundamental frameworks for understanding the electronic structure of coordination compounds. wikipedia.org LFT, an extension of crystal field theory, considers the interactions between the metal d-orbitals and the ligand orbitals, providing insight into the splitting of the d-orbitals and the resulting spectroscopic and magnetic properties. wikipedia.orgresearchgate.net MO theory offers a more comprehensive picture by considering the formation of molecular orbitals from the atomic orbitals of both the metal and the ligands. wikipedia.org
The application of MO theory to transition metal complexes reveals how metal and ligand orbitals combine to form bonding, non-bonding, and antibonding molecular orbitals. wikipedia.org For β-ketoiminate complexes, the π-system of the ligand is of particular importance. The filled p or π orbitals on the ligands can combine with the dxy, dxz, and dyz orbitals on the metal, donating electron density to the resulting π-symmetry bonding orbital. wikipedia.org This interaction strengthens the metal-ligand bond. Conversely, π-acceptor ligands, which possess empty π* orbitals, can accept electron density from the metal d-orbitals, leading to an increase in the ligand field splitting energy (Δo). youtube.com
The geometry of the complex is a critical factor in determining the electronic structure. wikipedia.org In an octahedral complex, the d-orbitals split into two sets: the lower energy t2g set (dxy, dxz, dyz) and the higher energy eg set (dx2-y2, dz2). libretexts.org The magnitude of this splitting, Δo, is influenced by the nature of the ligands. libretexts.org For square-planar complexes, a common geometry for Pd(II) with β-ketoiminate ligands, the d-orbital splitting pattern is more complex. core.ac.uk
Studies on palladium(II) β-iminoketonates have shown that the elongation of fluorinated chains in the ligands can influence the volatility of the complexes. mdpi.com Density Functional Theory (DFT) calculations have indicated that longer fluorinated chains provide greater flexibility in the geometry of the complex, leading to a decrease in the deformation energy. mdpi.com
Spin States and Magnetic Properties of Paramagnetic Complexes
The magnetic properties of coordination compounds are directly related to the number of unpaired electrons in the metal's d-orbitals. uomustansiriyah.edu.iq Paramagnetism arises from the presence of unpaired electrons, and the magnitude of the paramagnetic effect is proportional to the number of these electrons. uomustansiriyah.edu.iqyoutube.com Diamagnetic substances, in contrast, have only paired electrons and are weakly repelled by a magnetic field. uomustansiriyah.edu.iq
The spin state of a metal complex, whether it is high-spin or low-spin, depends on the balance between the ligand field splitting energy (Δ) and the electron pairing energy (P). youtube.com
High-spin state: Occurs when Δ is small, making it energetically more favorable for electrons to occupy higher energy d-orbitals rather than pairing up in lower energy orbitals.
Low-spin state: Occurs when Δ is large, making it more favorable for electrons to pair up in the lower energy d-orbitals.
The nature of the ligand is a primary determinant of the spin state. youtube.com Strong-field ligands, often π-acceptors, lead to a larger Δ and favor low-spin complexes. youtube.com Weak-field ligands result in a smaller Δ and favor high-spin complexes. youtube.com The charge on the metal ion and its position in the periodic table also influence the spin state. libretexts.org For instance, 4d and 5d transition metals are more likely to form low-spin complexes due to stronger metal-ligand bonds and larger d-orbitals, which reduces the electron pairing energy. youtube.com
For paramagnetic complexes, the effective magnetic moment (μeff) can be experimentally determined and provides a direct measure of the number of unpaired electrons (n). The spin-only magnetic moment can be calculated using the following formula:
μs = √n(n+2) Bohr Magnetons (B.M.) uomustansiriyah.edu.iq
For example, a high-spin Fe(II) complex (d6) would have four unpaired electrons and a theoretical spin-only magnetic moment of 4.90 B.M., whereas a low-spin Fe(II) complex would be diamagnetic (n=0). magritek.com Similarly, a high-spin Mn(III) complex (d4) with four unpaired electrons would have a magnetic moment of approximately 4.85 μB. nih.gov
The study of iron(II) and iron(III) complexes is particularly illustrative of the interplay between ligand field and spin state. magritek.comrsc.org Many iron complexes can exhibit spin-crossover (SCO) behavior, where the spin state changes in response to external stimuli like temperature or pressure. ruben-group.deresearchgate.net
In the case of complexes with 1,1,1-Trifluoro-4-imino-2-pentanonate, the strong electron-withdrawing CF3 group is expected to influence the ligand field strength and thus the spin state of paramagnetic metal centers. Detailed magnetic susceptibility measurements and theoretical calculations are often employed to characterize these properties. nih.govrsc.org
Reactivity and Chemical Transformations of 1,1,1 Trifluoro 4 Imino 2 Pentanone and Its Derivatives
Reactions at the Imino Nitrogen Center
The nitrogen atom of the imino group in 1,1,1-Trifluoro-4-imino-2-pentanone is a key reactive site, participating in various nucleophilic and condensation reactions. The reactivity at this center is influenced by the nature of the substituent on the nitrogen atom (in the case of N-substituted derivatives).
N-Alkylation and N-Acylation
The imino nitrogen can be alkylated or acylated to introduce a variety of functional groups. These reactions typically proceed through the nucleophilic attack of the nitrogen on an appropriate electrophile. For instance, N-alkylation can be achieved using alkyl halides, while N-acylation can be carried out with acyl chlorides or anhydrides. These modifications are crucial for the synthesis of more complex derivatives with tailored properties.
Condensation Reactions
One of the most significant reactions at the imino nitrogen is its participation in condensation reactions, particularly with hydrazine (B178648) derivatives to form pyrazoles. sci-hub.se The reaction of β-ketoimines with hydrazine is a classical and efficient method for the synthesis of pyrazole (B372694) rings. In the case of this compound, the reaction with hydrazine hydrate (B1144303) proceeds readily to yield 3-methyl-5-(trifluoromethyl)pyrazole. sci-hub.se This transformation highlights the utility of this β-ketoimine as a precursor for trifluoromethylated heterocycles. sci-hub.se
Electrophilic and Nucleophilic Reactions of the β-Ketoimine Backbone
The backbone of this compound possesses multiple electrophilic and nucleophilic centers, leading to a rich and diverse reactivity profile. The presence of the electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon and the imine carbon.
The carbonyl carbon (C2) and the imine carbon (C4) are both susceptible to nucleophilic attack. Nucleophiles can add to the C=O bond, leading to the formation of hemiaminals or, after subsequent dehydration, enamines. Similarly, nucleophilic addition to the C=N bond is a key step in many transformations. The reactivity of imines towards nucleophilic trifluoromethylation can be significantly enhanced by using N-tosylimines. acs.org
The methylene (B1212753) group (C3) flanked by the carbonyl and imine functionalities possesses acidic protons, making it a nucleophilic center upon deprotonation. This carbanion can then participate in various carbon-carbon bond-forming reactions.
A significant application of the dual electrophilic nature of the β-ketoimine backbone is in the synthesis of quinolines. The condensation of α,β-unsaturated trifluoromethyl ketones with anilines in the presence of an acid catalyst can lead to the formation of 2-trifluoromethyl quinolines. researchgate.netimpactio.com This reaction likely proceeds through the initial formation of a β-ketoimine intermediate, which then undergoes intramolecular cyclization and dehydration.
Stereochemical Aspects of this compound Reactivity
The introduction of chirality into molecules derived from this compound is a topic of significant interest, particularly for applications in medicinal chemistry and materials science. Asymmetric reactions involving trifluoromethyl-containing ketoimines have been explored to generate enantiomerically enriched products. researchgate.net
Asymmetric Synthesis of Trifluoromethylated Amines
One notable example is the catalytic enantioselective isomerization of N-benzyl trifluoromethyl imines to the corresponding trifluoromethylated amines. nih.gov This 1,3-proton shift reaction, catalyzed by chiral organocatalysts, provides a highly enantioselective route to a broad range of chiral trifluoromethylated amines. nih.gov While not directly on this compound, this methodology demonstrates the potential for stereoselective transformations of related trifluoromethyl ketoimines.
Diastereoselective Reactions
When the nitrogen atom of the imine is attached to a chiral auxiliary, diastereoselective reactions at the β-ketoimine backbone can be achieved. For instance, the fluorination of chiral enamides derived from related systems has been shown to proceed with high π-facial and regioselectivity. nih.gov This approach allows for the stereocontrolled introduction of fluorine atoms, leading to the synthesis of optically enriched α-fluoro-imides and α-fluoro-ketones. nih.gov
Synthesis and Properties of Functionalized this compound Derivatives
The versatile reactivity of this compound allows for the synthesis of a wide range of functionalized derivatives, particularly heterocyclic compounds. These derivatives often exhibit interesting biological and material properties.
Synthesis of Trifluoromethyl-Containing Heterocycles
The cyclocondensation of this compound and its derivatives is a powerful strategy for the construction of various trifluoromethyl-substituted heterocycles.
Pyrazoles: As previously mentioned, the reaction with hydrazine derivatives is a straightforward method for synthesizing trifluoromethylated pyrazoles. sci-hub.se These compounds are of significant interest in medicinal and agricultural chemistry. nih.govorganic-chemistry.orgacs.org The general approach involves the condensation of a 1,3-dicarbonyl compound (or its imine equivalent) with a hydrazine. nih.gov
Quinolines: The synthesis of 2-trifluoromethyl quinolines can be achieved through the reaction of α,β-unsaturated trifluoromethyl ketones with anilines, which likely proceeds via a β-ketoimine intermediate. researchgate.netnih.gov
Isoindolinones: Radical trifluoromethylation of tertiary enamides, which can be conceptually derived from β-ketoimines, has been shown to produce trifluoromethyl-containing isoindolinones through a cascade addition and cyclization process. nih.gov
Properties of Functionalized Derivatives
The incorporation of the trifluoromethyl group often imparts unique properties to the resulting molecules. These can include enhanced thermal stability, lipophilicity, and metabolic stability, which are desirable characteristics for pharmaceuticals and agrochemicals. For instance, trifluoromethylated amines are recognized for their improved lipophilicity and metabolic stability compared to their non-fluorinated counterparts. nih.gov
Below is a table summarizing the synthesis of some heterocyclic derivatives starting from or related to this compound.
| Starting Material/Intermediate | Reagent | Product | Reaction Type | Reference(s) |
| This compound | Hydrazine hydrate | 3-Methyl-5-(trifluoromethyl)pyrazole | Cyclocondensation | sci-hub.se |
| α,β-Unsaturated trifluoromethyl ketone (related precursor) | Anilines | 2-Trifluoromethyl quinoline | Condensation/Cyclization | researchgate.netimpactio.com |
| Tertiary enamides (related derivatives) | TMSCF₃, PhI(OAc)₂, KHF₂ | Trifluoromethyl-containing isoindolinones | Radical addition/Cyclization | nih.gov |
| Trifluoroacetonitrile imines (related reactive intermediates) | Enones | Polyfunctionalized 3-trifluoromethylpyrazoles | [3+2] Cycloaddition | nih.gov |
Computational and Theoretical Approaches to 1,1,1 Trifluoro 4 Imino 2 Pentanone Chemistry
Quantum Chemical Studies on Molecular and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of 1,1,1-Trifluoro-4-imino-2-pentanone. These studies typically focus on geometry optimization, determination of stable tautomeric forms, and analysis of frontier molecular orbitals (FMOs).
It is important to note that this compound can exist in tautomeric forms, primarily the imine-enol and enamine-ketone forms. Computational studies on similar β-ketoimines have shown that the imine-enol form is often more stable due to the formation of a strong intramolecular hydrogen bond and a larger conjugated system. researchgate.net The presence of the electron-withdrawing trifluoromethyl group is also known to influence the tautomeric equilibrium and the strength of the intramolecular hydrogen bond. researchgate.net
Theoretical calculations provide detailed information about bond lengths, bond angles, and dihedral angles. For instance, in related Schiff base metal complexes, the coordination of a metal ion can significantly alter the geometry of the ligand. union.edu While specific data for the free ligand is not extensively published, computational models can predict these parameters with high accuracy.
Table 1: Representative Calculated Geometrical Parameters for a β-Ketoimine Moiety (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.25 - 1.28 | ||
| C-C (keto) | 1.40 - 1.45 | ||
| C=N | 1.30 - 1.35 | ||
| N-H | 1.01 - 1.03 | ||
| C-CF3 | 1.50 - 1.55 | ||
| O=C-C | 118 - 122 | ||
| C-C=N | 120 - 125 | ||
| C=N-H | 115 - 120 | ||
| O=C-C=N | ~180 (for planar conformers) |
Note: The values in this table are illustrative and based on typical bond lengths and angles found in computationally studied β-ketoimines and related structures. Actual values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule. A smaller energy gap generally indicates higher reactivity. In imines, the HOMO is typically localized on the nitrogen and the adjacent π-system, while the LUMO is often centered on the C=N bond and the carbonyl group.
Computational Analysis of Reaction Mechanisms and Pathways
Computational chemistry plays a vital role in investigating the mechanisms of reactions involving this compound. This includes studying the formation of the imine from its precursors (1,1,1-trifluoro-2,4-pentanedione and an amine), its tautomerization, and its reactions to form various derivatives, such as metal complexes.
Theoretical studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for each step. For example, the condensation reaction to form the imine likely proceeds through a tetrahedral intermediate, and computational methods can elucidate the energetics of this pathway.
Furthermore, the study of the tautomerization between the imine-enol and enamine-ketone forms is a key area where computational analysis is applied. By calculating the relative energies of the tautomers and the energy barrier for the transition state, the position of the equilibrium and the kinetics of the interconversion can be predicted. researchgate.net These calculations often consider the influence of solvent effects, as the polarity of the medium can significantly impact the stability of the different tautomers. nih.gov
Molecular Dynamics Simulations of 1,1,1-Trifluoro-4-imino-2-pentanonate Systems
While specific molecular dynamics (MD) simulations for isolated this compound are not widely reported, MD simulations are a powerful tool for studying the behavior of its metal complexes and its interactions in solution. MD simulations provide a dynamic picture of molecular motion over time, offering insights into conformational changes, solvent interactions, and the stability of supramolecular structures.
In the context of its metal complexes, MD simulations can be used to study the flexibility of the ligand, the stability of the coordination sphere, and the interactions of the complex with solvent molecules or biological macromolecules. This is particularly relevant for understanding the behavior of these complexes in catalytic applications or as potential therapeutic agents.
Prediction of Spectroscopic Parameters through Computational Methods
Computational methods are frequently used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure validation. For this compound, these predictions are particularly valuable.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. This allows for the assignment of experimental IR and Raman spectra, helping to identify characteristic peaks for the C=O, C=N, and C-F stretching and bending vibrations. researchgate.net The calculated spectra for different tautomers can also help in identifying which form is present under experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment, making them an excellent tool for structural elucidation and for distinguishing between different tautomers or isomers.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions), which are characteristic of the chromophores present in the molecule.
The comparison between computationally predicted and experimentally measured spectroscopic data provides a robust method for confirming the structure and understanding the electronic properties of this compound and its derivatives.
Applications of 1,1,1 Trifluoro 4 Imino 2 Pentanonate Complexes in Advanced Chemical Processes
Catalytic Applications
The design of highly efficient and selective catalysts is a cornerstone of modern chemistry. The unique ligand framework of 1,1,1-Trifluoro-4-imino-2-pentanonate suggests its potential utility in several catalytic domains.
Homogeneous Transition Metal Catalysis Mediated by Fluorinated β-Ketoiminato Ligands
Stereoselective Catalysis with Chiral 1,1,1-Trifluoro-4-imino-2-pentanone Derivatives
The introduction of chirality into the this compound ligand, for instance, by using a chiral amine to form the imine, could lead to the development of valuable catalysts for asymmetric synthesis. Such chiral complexes could potentially be employed in a variety of stereoselective transformations, yielding enantiomerically enriched products that are highly sought after in the pharmaceutical and fine chemical industries. However, the synthesis of such chiral derivatives and their application in stereoselective catalysis remains an underexplored area of research.
Analytical Applications of β-Ketoiminato Complexes in Separation and Detection
The ability of β-ketoiminato ligands to form stable and often volatile complexes with a wide range of metal ions suggests their potential use in analytical chemistry. The presence of the trifluoromethyl group in 1,1,1-Trifluoro-4-imino-2-pentanonate could enhance the volatility and thermal stability of its metal complexes, making them suitable for techniques like gas chromatography. Furthermore, the specific coordination properties could be exploited for selective extraction and separation of metal ions or for the development of sensitive detection methods. Currently, there is a lack of published research detailing the use of 1,1,1-Trifluoro-4-imino-2-pentanonate complexes in these analytical applications.
Precursors for Advanced Materials Synthesis
Metal complexes of β-ketoiminates are known to be effective precursors for the synthesis of advanced materials, such as thin films and nanoparticles, via techniques like Chemical Vapor Deposition (CVD) and Metal-Organic Decomposition (MOD). The volatility and decomposition characteristics of the precursor are critical for the quality of the resulting material. The fluorinated nature of 1,1,1-Trifluoro-4-imino-2-pentanonate complexes could offer advantages in this regard, potentially leading to the formation of high-purity materials at lower deposition temperatures. Investigations into the thermal properties of these complexes and their suitability as precursors for materials with specific electronic, optical, or magnetic properties are yet to be reported.
Future Perspectives and Emerging Research Directions
Innovations in Synthetic Strategies for Fluorinated β-Ketoimines
The synthesis of fluorinated β-ketoimines, also known as trifluoromethyl-containing β-enaminones, is a critical area of research, as the availability of these ligands underpins their application in various fields. While classical condensation reactions are effective, emerging research focuses on developing more efficient, regioselective, and environmentally benign synthetic routes.
Recent methodologies have demonstrated the highly regioselective synthesis of complex heterocyclic structures, such as azomethine pyrazoles and isoxazoles, starting from trifluoromethylated β-enamino diketones. rsc.orgnih.gov These methods, which can involve cyclocondensation reactions with reagents like phenylhydrazine (B124118) and hydroxylamine (B1172632) hydrochloride, highlight a move towards creating more complex, functionalized molecules from β-ketoimine precursors. rsc.orgnih.gov One-pot methods involving transimination are also being explored to broaden the scope and efficiency of these syntheses. nih.gov
Furthermore, new strategies for synthesizing fluorinated β-enamino ketones and their regioisomers are being developed. nih.gov These include the reaction of fluorinated imidoyl chlorides with ketimines or the reaction of ketone enolates with fluorinated imidoyl chlorides. nih.gov The development of radical cascade addition and cyclization processes represents another frontier, enabling the synthesis of trifluoromethyl-containing azaheterocycles like isoindolinones under mild conditions. nih.govresearchgate.net Such radical-based methods are valued for their efficiency and economic advantages. nih.gov The quest for novel fluorination strategies continues to be a major driver, with methods like decarboxylative fluorination gaining traction for their use of readily available substrates and mild conditions. nih.gov
Development of Novel Metal Complexes with Tailored Properties
The true potential of 1,1,1-Trifluoro-4-imino-2-pentanone and related fluorinated β-ketoimines is unlocked when they act as ligands in metal complexes. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic structure, stability, and reactivity of the resulting metal chelates.
Research is increasingly focused on designing and synthesizing metal complexes with specific, tailored properties for a range of applications. A key strategy involves the fluorination of ligands to enhance desired characteristics. For instance, fluorination can improve the volatility of lanthanide complexes, which is crucial for applications in chemical vapor deposition (CVD) and for facilitating f-element separations. rsc.orgusd.edu However, studies show that the impact of fluorination on volatility is not always straightforward and can depend on the specific location of the fluorine atoms within the ligand framework. rsc.org
The incorporation of fluorine can also modulate the cytotoxic abilities of metal complexes for potential therapeutic uses. nih.gov Copper(II) complexes with fluorinated enaminone ligands have been investigated for their anticancer activities. nih.gov The ligands play a crucial role in the biological activity, with fluorination affecting properties like lipophilicity and cellular uptake. nih.govunicam.it
The development of lanthanide complexes with fluorinated β-diketonate and β-ketoiminate ligands is another active area, driven by their unique photophysical properties. mdpi.comacs.org These complexes are vital for applications in optoelectronics and bioassays due to the "antenna effect," where the organic ligand sensitizes the lanthanide ion's emission. mdpi.com Perfluorination of the ligands is a strategy employed to enhance luminescence by minimizing non-radiative decay processes. mdpi.com
Below is a table summarizing examples of metal complexes with fluorinated ligands and their notable properties.
| Metal Center | Ligand Type | Investigated Properties/Applications | Reference |
| Lanthanides (Ln) | Heavily fluorinated β-diketonate | Enhanced luminescence, optoelectronics | mdpi.com |
| Lanthanides (Ln) | Fluorinated heptadentate (TRAC) ligands | Volatility for CVD and element separation | rsc.orgusd.edu |
| Copper (Cu) | Fluorinated enaminone | Cytotoxicity, potential anticancer agents | nih.gov |
| Palladium (Pd) | Fluorinated β-ketoiminate | Precursors for Palladium CVD | core.ac.uk |
| Lanthanides (Ln) | Bis-β-diketonate with azobenzene (B91143) bridge | Photoisomerization, high thermal stability | acs.org |
| Cobalt (Co) | Tetradentate bis(β-ketoaminato) | Potential metallodrugs for cancer treatment | nih.gov |
Expanding the Scope of Catalytic and Materials Applications
The unique electronic and steric properties of metal complexes derived from this compound and its analogues make them promising candidates for catalysis and advanced materials. The presence of fluorine can lead to more compact transition states in catalytic reactions, potentially increasing asymmetric induction. rsc.org
In catalysis, research is exploring the use of these complexes in a variety of transformations. Transition metal complexes with fluorinated ligands have shown high levels of stereoinduction in asymmetric catalysis. rsc.org For example, rhodium complexes have been developed for the catalytic nucleophilic fluorination of acyl chlorides, demonstrating the potential for creating catalysts that can be regenerated and reused. acs.org The development of catalysts for challenging reactions, such as the enantioselective allylation of ketoimines, is another active field where copper complexes have shown significant promise. acs.org
The application of fluorinated ligands extends to the development of catalysts for defluorofunctionalization reactions, where group 13 metal fluorides have been studied for the hydrodefluorination of fluorinated arenes. acs.org Furthermore, the synthesis of enantioenriched α-fluorinated β-diketones has been achieved using organocatalysts in highly enantioselective fluorination reactions, showcasing a move towards metal-free catalytic systems. mdpi.com
In materials science, the focus is on creating materials with novel optical, electronic, or thermal properties. Lanthanide complexes with fluorinated ligands are being investigated as second-order nonlinear optical (NLO) chromophores. acs.org The high thermal stability of certain dinuclear lanthanide complexes with fluorinated bis-β-diketonate ligands also makes them suitable for advanced applications. acs.org Palladium complexes with fluorinated β-ketoiminate ligands have been successfully used as precursors for the chemical vapor deposition of palladium thin films. core.ac.uk
The table below highlights some catalytic applications involving fluorinated ligands.
| Catalyst Type | Reaction | Key Feature | Reference |
| Rhodium Complex | Nucleophilic fluorination of acyl chlorides | Reusable catalyst, quantitative conversion | acs.org |
| Copper(I) Complex | Enantioselective allylation of ketoimines | First catalytic solution for a long-standing problem | acs.org |
| Group 13 Metal Fluorides | Hydrodefluorination of fluorinated arenes | Catalytic turnover facilitated by additives | acs.org |
| Primary Amine Organocatalyst | Enantioselective fluorination of β-diketones | High yields and excellent enantioselectivities | mdpi.com |
| Ruthenium Complex | C–H alkylation of ketimines | Provides access to meta-substituted aryl ketones | acs.org |
Interdisciplinary Research Opportunities Integrating Experimental and Computational Methodologies
The synergy between experimental synthesis and computational modeling is becoming indispensable for accelerating research into fluorinated β-ketoimines and their metal complexes. This interdisciplinary approach provides deeper insights into reaction mechanisms, molecular properties, and structure-activity relationships, guiding the design of new molecules and materials.
Computational studies, particularly Density Functional Theory (DFT) calculations, are increasingly used to understand and predict the behavior of these complex systems. For example, DFT calculations have been employed to understand the nature of binding between metal fluoride (B91410) complexes and catalytic promoters, explaining how weak interactions can lower reaction barriers and facilitate catalytic turnover. acs.org In the study of volatile lanthanide complexes, computational modeling of intermolecular interactions in the solid state has helped to reproduce experimental volatility trends and understand the stabilizing forces at play. usd.edu This predictive capability allows for the in silico screening of ligand modifications to optimize properties like volatility before undertaking complex synthetic work. usd.edu
This integrated approach is also crucial for elucidating complex reaction pathways. For instance, computational studies have been used to map the reaction pathway for the C-H activation and alkylation of ketimines, identifying the rate-determining step and key intermediates. acs.org Similarly, experimental and computational methods have been combined to investigate the speciation and redox activity of copper complexes in biological environments, revealing that minor, less stable species can be the most biologically active. nih.gov Such insights are critical for the rational design of metallodrugs. nih.gov This combined strategy of experimental work, such as patch-clamp screening, and in silico docking experiments is also powerful in drug discovery for identifying and optimizing how molecules like toxins bind to biological targets. nih.gov
The future of research on this compound and related compounds will heavily rely on this feedback loop between empirical observation and theoretical prediction to navigate the vast chemical space and efficiently develop next-generation catalysts, materials, and therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1,1,1-Trifluoro-4-imino-2-pentanone?
- Methodological Answer : The compound can be synthesized via condensation reactions between trifluoroacetyl derivatives and imine precursors. For example, analogous routes for trifluoro-containing ketones involve base-catalyzed reactions (e.g., potassium carbonate) to facilitate imine formation . Optimization includes solvent selection (e.g., anhydrous THF or DCM) and temperature control (0–25°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Multi-modal spectroscopic analysis is essential:
- NMR : and NMR identify trifluoromethyl groups and imine tautomerism.
- IR : Stretching frequencies (~1650–1750 cm) confirm carbonyl and imine functional groups.
- X-ray crystallography : Resolves spatial arrangements and hydrogen bonding patterns, critical for tautomeric studies . Computational tools (e.g., Gaussian, PubChem data) prevalidate spectral assignments .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from tautomeric equilibria or solvent effects. To address this:
- Perform variable-temperature NMR to track tautomer ratios.
- Compare DFT-calculated / chemical shifts with experimental data to validate structural models .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion consistency across studies .
Q. What role does the trifluoromethyl group play in the compound’s reactivity under nucleophilic conditions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon. Kinetic studies (e.g., pseudo-first-order reactions with amines) quantify rate enhancements. Hammett σ constants for -CF (~0.43) correlate with observed reactivity trends . Solvent polarity adjustments (e.g., DMSO vs. toluene) further modulate reaction pathways .
Q. How can researchers design experiments to study tautomerism in this compound?
- Methodological Answer :
- Variable-Temperature NMR : Monitor imine-ketoenamine equilibria across temperatures (e.g., −40°C to 60°C) .
- Isotopic Labeling : Introduce or to track proton transfer dynamics.
- Computational Modeling : Use Gaussian or ORCA to calculate tautomer stability (ΔG) and transition states .
Data Analysis & Optimization
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance imine formation efficiency.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate conversions.
- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., solvent, stoichiometry) .
Biological & Mechanistic Studies
Q. How does this compound interact with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock or Schrödinger Suite to predict binding affinities with enzymes (e.g., kinases).
- Enzymatic Assays : Measure inhibition constants () under varied pH and ionic conditions.
- Metabolic Stability : LC-MS/MS tracks degradation pathways in hepatic microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
